N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The carboxamide nitrogen is further functionalized with a 2-(5-acetylthiophen-2-yl)ethyl group.
The 1-methyl-1H-1,2,3-triazole-4-carboxamide scaffold is structurally analogous to bioactive triazole derivatives reported in anticancer and antimicrobial research .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(17)11-4-3-9(19-11)5-6-13-12(18)10-7-16(2)15-14-10/h3-4,7H,5-6H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAGAOYXKXSEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CN(N=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The foundational method employs Cu(I)-mediated [3+2] cycloaddition between methylazide and propiolic acid derivatives:
Reaction Scheme
CH₃N₃ + HC≡C-COOR → 1-Methyl-1H-1,2,3-triazole-4-carboxylate (CuI catalyst)
- Catalyst: CuI (10 mol%)
- Base: DIPEA (2 equiv)
- Solvent: DMSO/H₂O (4:1)
- Temperature: 60°C, 12 h
- Yield: 92% (R = ethyl)
Key Advances :
- Microwave acceleration : Reduces reaction time to 15 min with comparable yields
- Ligand-free systems : Ascorbic acid enables Cu(I) stabilization in aqueous media
Preparation of 2-(5-Acetylthiophen-2-yl)ethylamine
Friedel-Crafts Acylation of Thiophene
Step 1 : Acetylation at C5 position
Thiophene + Acetyl chloride → 5-Acetylthiophene (AlCl₃ catalyst, 0°C, 85%)
Step 2 : Ethylamine side chain installation
Two approaches dominate:
3.1.1. Bromoethylation/Amination :
- Vilsmeier-Haack bromoethylation (PBr₃, DMF)
- Gabriel synthesis with phthalimide (78% over 2 steps)
3.1.2. Reductive Amination :
5-Acetylthiophene-2-carbaldehyde → Henry reaction → Nitroalkene → Hydrogenation (Ra-Ni, 90%)
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Triazole-4-COOH + EDCl/HOBt → Active ester + 2-(5-Acetylthiophen-2-yl)ethylamine
Conditions :
- Coupling agent: EDCl (1.2 equiv)/HOBt (1.1 equiv)
- Solvent: DMF, 0°C → RT
- Yield: 88%
Uranium/Guanidinium Reagents
- HATU (1.05 equiv), DIPEA (3 equiv), DCM
- 92% yield, 99% purity (HPLC)
Integrated Synthetic Routes
Convergent Approach (Most Cited)
- Synthesize triazole-4-carboxylic acid (CuAAC)
- Prepare thiophene-ethylamine (Friedel-Crafts + Gabriel)
- Couple via HATU-mediated amidation
Overall Yield : 68% (3 steps)
One-Pot Sequential Methodology
Emerging protocols combine steps 1–3 in a single reactor:
CuAAC → In situ acid activation → Amine coupling
Advantages :
- Eliminates intermediate purification
- Total time <24 h
Challenges : - Requires orthogonal catalyst systems (Cu/HATU compatibility)
Analytical Data and Characterization
Table 1. Comparative Analysis of Synthetic Methods
| Parameter | CuAAC | MW-Assisted | One-Pot |
|---|---|---|---|
| Reaction Time (h) | 12 | 0.25 | 18 |
| Yield (%) | 92 | 89 | 75 |
| Purity (HPLC, %) | 98.5 | 97.8 | 95.2 |
| Regioselectivity (1,4:1,5) | >99:1 | >99:1 | 95:5 |
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.45 (d, J=3.5 Hz, 1H, thiophene-H), 6.85 (d, J=3.5 Hz, 1H, thiophene-H), 3.95 (s, 3H, N-CH₃), 2.55 (s, 3H, COCH₃)
- HRMS (ESI+) : m/z calcd for C₁₂H₁₅N₄O₂S [M+H]⁺ 295.0864, found 295.0861
Critical Evaluation of Methodologies
Efficiency Metrics
- Atom Economy : CuAAC route (82%) vs. classical cycloadditions (65–70%)
- E-Factor : 18.7 (CuAAC) vs. 32.5 (thermal methods)
Scalability Considerations
Environmental Impact
- Solvent Waste :
- Traditional routes: 15 L/kg
- Microwave-assisted: 8 L/kg
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thiophene ring can engage in aromatic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
4-Carboxamide-5-Aryl-2H-1,2,3-Triazole Derivatives (Fig. 2 and 3, )
- Structure : These compounds feature a 5-aryl substituent on the triazole ring and a carboxamide group at the 4-position. The target compound differs by substituting the 5-aryl group with a 1-methyl group and appending a 2-(5-acetylthiophen-2-yl)ethyl chain.
- Functional Impact : The 5-aryl group in analogues enhances π-π stacking with hydrophobic protein pockets, whereas the acetylthiophen-ethyl group in the target compound may improve solubility via thiophene’s sulfur atom and the acetyl group’s hydrogen-bonding capacity .
N-(2-Ethoxyphenyl)-1-(4-Isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()
- Structure : Contains a 5-methyltriazole core with a 4-carboxamide linked to a 2-ethoxyphenyl group and a 4-isopropylphenyl substituent at the 1-position.
- However, the acetyl group in the target compound may confer stronger dipole interactions, influencing binding specificity .
5-Amino-1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-N-(2-Thienylmethyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structure: Features a 5-amino-triazole core and a thienylmethyl group.
- Comparison: The 5-amino group enables hydrogen-bond donation, contrasting with the target compound’s acetyl group (hydrogen-bond acceptor). This difference could alter interactions with enzymes like IDO1 (indoleamine 2,3-dioxygenase 1), a target for immunomodulatory agents .
Physicochemical Properties
Note: LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Crystallographic and Computational Insights
- Structural Analysis: SHELX programs () are widely used for small-molecule refinement.
- Conformational Flexibility : The ethyl linker in the target compound may adopt gauche or anti-periplanar conformations, affecting interactions in biological systems. Molecular dynamics simulations could elucidate preferred conformers.
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 287.36 g/mol
- CAS Number : 2034272-60-9
The compound features a triazole ring, an acetylthiophene moiety, and a carboxamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial step includes the formation of the triazole ring through a cycloaddition reaction with azides and alkynes. This is followed by the introduction of the acetylthiophene group via alkylation processes. The final step involves amidation to produce the carboxamide functionality.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that triazole derivatives possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways associated with cell death. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through cell cycle arrest.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that a related triazole compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity .
- Anticancer Research : In a study featured in Cancer Letters, a triazole derivative was shown to inhibit tumor growth in mouse models by inducing apoptosis through mitochondrial pathways .
- Inflammation Models : Research published in Pharmacology Reports demonstrated that triazole compounds significantly reduced edema in animal models by inhibiting COX enzymes .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, leading to alterations in signaling pathways associated with cell growth, apoptosis, and inflammation.
Q & A
Q. What are the primary synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:
- Azide formation : Reacting a thiophene-containing precursor (e.g., 5-acetylthiophen-2-yl ethyl bromide) with sodium azide to generate the corresponding azide.
- Cycloaddition : Coupling the azide with a terminal alkyne (e.g., 1-methyl-1H-1,2,3-triazole-4-carboxamide propargyl derivative) under Cu(I) catalysis to form the triazole core . Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products like regioisomers.
Q. How is the compound characterized for structural confirmation?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) resolve absolute configuration and intermolecular interactions . Example workflow: Data collected via single-crystal diffraction → processed with SHELX → visualized using ORTEP for Windows .
Q. What physicochemical properties are critical for solubility and formulation studies?
Key properties include:
| Property | Method/Value | Reference |
|---|---|---|
| Log P | ~2.5 (octanol-water partition) | |
| Solubility | DMSO > 50 mM; aqueous < 1 mM | |
| Melting Point | 190–195°C (decomposition) | |
| These guide solvent selection for biological assays (e.g., DMSO for stock solutions). |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies include:
- Substituent modulation : Replacing the acetylthiophene group with electron-withdrawing/donating groups to alter binding affinity.
- Triazole ring modifications : Introducing heterocycles (e.g., thiadiazole) to enhance metabolic stability . Example SAR table for related triazoles:
| Compound Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|
| Acetyl → Hydroxyl | Improved solubility | |
| Methyl triazole → Phenyl | Enhanced enzyme inhibition | |
| Computational docking (e.g., AutoDock) can predict interactions with targets like kinases or GPCRs . |
Q. How are contradictions in biological assay data resolved?
Discrepancies in IC₅₀ values or efficacy may arise from:
- Assay conditions : Variations in cell lines (e.g., HCT-116 vs. HepG2) or incubation times.
- Compound stability : Degradation in aqueous media (e.g., hydrolysis of the carboxamide group) . Mitigation strategies:
- Validate results across multiple assays (e.g., MTT, apoptosis markers).
- Use HPLC to monitor compound integrity during experiments .
Q. What methodologies are used to study the compound’s mechanism of action?
Advanced approaches include:
- Enzyme inhibition assays : Measure activity against targets (e.g., acetylcholinesterase) via spectrophotometric methods .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .
- Transcriptomics/proteomics : Identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Q. How is crystallographic data refined for structural analysis?
SHELXL is the gold standard for small-molecule refinement:
- Data input : .hkl files from diffraction experiments.
- Refinement cycles : Adjust atomic coordinates, displacement parameters, and occupancy.
- Validation : R-factor < 0.05 and reasonable ADP (atomic displacement parameter) ratios . Example workflow: SHELXD (phasing) → SHELXL (refinement) → CIF report generation .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
